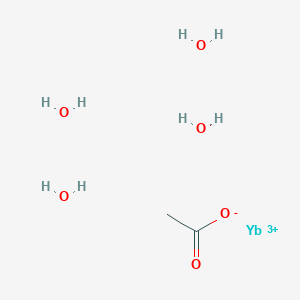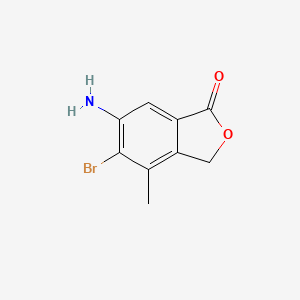
6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the precursor molecule.
Amination: Introduction of an amino group through nucleophilic substitution.
Cyclization: Formation of the isobenzofuran ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Coupling Reactions: Formation of larger molecules through the coupling of two or more smaller molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Coupling Reactions: Catalysts like palladium (Pd) or copper (Cu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways and enzyme interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would include binding to the active site of the target, inducing conformational changes, and altering the target’s function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-5-bromo-4-methylisobenzofuran-1(3H)-one: Unique due to its specific functional groups and ring structure.
5-Bromo-4-methylisobenzofuran-1(3H)-one: Lacks the amino group.
6-Amino-4-methylisobenzofuran-1(3H)-one: Lacks the bromine atom.
Uniqueness
This compound is unique due to the presence of both amino and bromine functional groups, which can influence its reactivity and potential applications. The combination of these groups with the isobenzofuran ring structure may offer distinct chemical properties and biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
6-amino-5-bromo-4-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C9H8BrNO2/c1-4-6-3-13-9(12)5(6)2-7(11)8(4)10/h2H,3,11H2,1H3 |
InChI-Schlüssel |
DFCXZQWILQHPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2COC(=O)C2=CC(=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
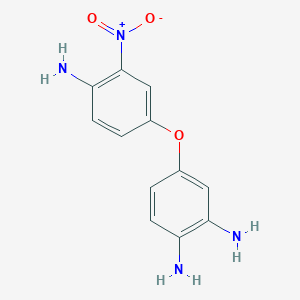
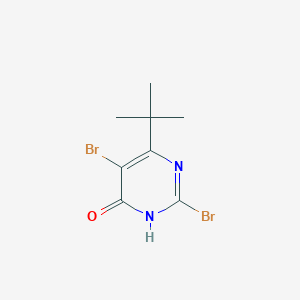
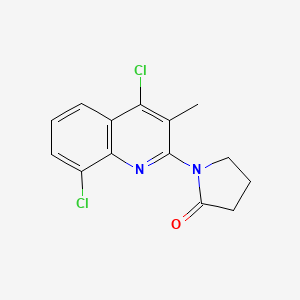
![6-(Benzyloxy)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13893056.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine](/img/structure/B13893070.png)

![5-[2-(dimethylamino)ethylidene]-4H-1,3-thiazol-2-amine](/img/structure/B13893080.png)

![Ethyl 2-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]pyrimidine-5-carboxylate](/img/structure/B13893087.png)
![6-[7-[8-(2,2-Dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13893091.png)
